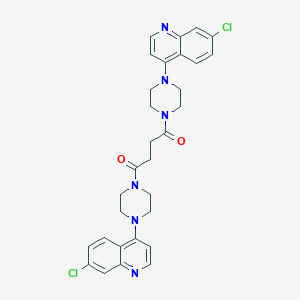
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as DIBS, is a chemical compound that has been extensively used in scientific research due to its unique properties. DIBS is a sulfonamide-based compound that contains both iodine and methoxy groups, making it an ideal candidate for various applications in biochemistry and pharmacology.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells and has been used as a potential anticancer agent. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been used as a tool to study the role of carbonic anhydrase in various physiological processes, including respiration, acid-base balance, and ion transport.
作用机制
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the concentration of bicarbonate in the body, which can lead to metabolic acidosis. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it an ideal tool for studying the role of this enzyme in various physiological processes. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. However, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has some limitations for lab experiments. It has been found to be unstable in aqueous solutions, which can limit its use in some experiments. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been shown to have low solubility in some organic solvents, which can make it difficult to prepare solutions of the compound.
未来方向
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide in scientific research. One potential application is the development of new cancer therapies based on the anticancer properties of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide could be used to study the role of carbonic anhydrase in various physiological processes, including the regulation of acid-base balance and ion transport. Further research could also be conducted to improve the stability and solubility of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide, making it a more versatile tool for lab experiments.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide involves the reaction of 2,4-dimethoxyaniline with iodine and sulfur dioxide, followed by the reaction with sodium methoxide and p-toluenesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
属性
产品名称 |
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H16INO5S |
分子量 |
449.3 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16INO5S/c1-20-10-4-6-13(15(8-10)22-3)17-23(18,19)11-5-7-14(21-2)12(16)9-11/h4-9,17H,1-3H3 |
InChI 键 |
BVDRCJFFEZMDDW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)


![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)
![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![N-(7-chloro-4-quinolinyl)-N-(2-{4-[7-(4-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-1-piperazinyl)heptyl]-1-piperazinyl}ethyl)amine](/img/structure/B305086.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)

